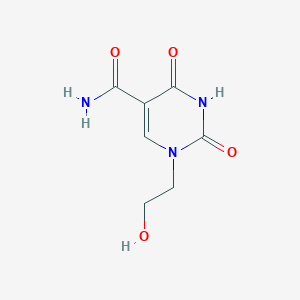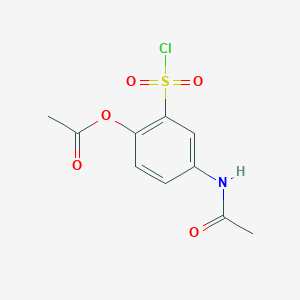
2-(Chlorosulfonyl)-4-acetamidophenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorosulfonyl)-4-acetamidophenyl acetate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorosulfonyl group, an acetamido group, and an acetate group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorosulfonyl)-4-acetamidophenyl acetate typically involves the reaction of 4-acetamidophenol with chlorosulfonic acid, followed by esterification with acetic anhydride. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chlorosulfonyl)-4-acetamidophenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Acidic hydrolysis may use hydrochloric acid, while basic hydrolysis often employs sodium hydroxide.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonate Esters: Resulting from reactions with alcohols.
Carboxylic Acids and Alcohols: Products of hydrolysis reactions.
Aplicaciones Científicas De Investigación
2-(Chlorosulfonyl)-4-acetamidophenyl acetate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Chlorosulfonyl)-4-acetamidophenyl acetate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the chlorosulfonyl group, which readily reacts with nucleophilic sites on proteins, enzymes, and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparación Con Compuestos Similares
Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, known for its use in the synthesis of β-lactams and other heterocyclic compounds.
Methyl 2-(Chlorosulfonyl)acetate: Similar in structure but with a methyl ester group instead of an acetate group.
Uniqueness
2-(Chlorosulfonyl)-4-acetamidophenyl acetate is unique due to the presence of both an acetamido group and an acetate group, which confer distinct reactivity and solubility properties. This combination of functional groups makes it particularly useful in applications requiring selective reactivity and compatibility with various solvents and reaction conditions .
Propiedades
Fórmula molecular |
C10H10ClNO5S |
|---|---|
Peso molecular |
291.71 g/mol |
Nombre IUPAC |
(4-acetamido-2-chlorosulfonylphenyl) acetate |
InChI |
InChI=1S/C10H10ClNO5S/c1-6(13)12-8-3-4-9(17-7(2)14)10(5-8)18(11,15)16/h3-5H,1-2H3,(H,12,13) |
Clave InChI |
CNIJYVCHQLXCMK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)OC(=O)C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13205331.png)

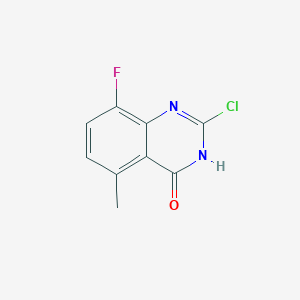

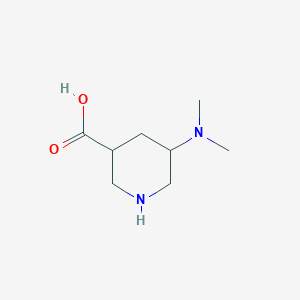

![2-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13205363.png)

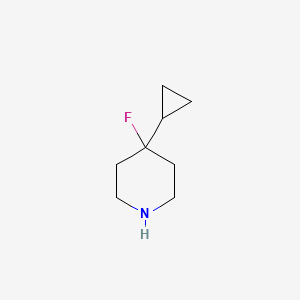
amine](/img/structure/B13205387.png)
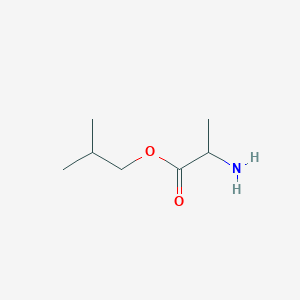
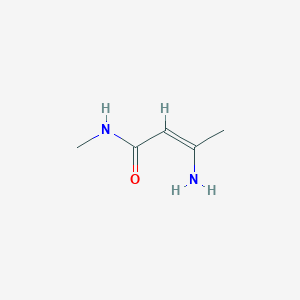
![2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)
